![molecular formula C18H18N4O2 B4794357 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4794357.png)
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea
Overview
Description
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea, also known as MOA-728, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOA-728 belongs to the class of urea derivatives and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
Mechanism of Action
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea selectively inhibits FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Anandamide and 2-AG bind to cannabinoid receptors in the body, which are involved in the regulation of pain, mood, and appetite. Increased levels of endocannabinoids lead to decreased pain and anxiety.
Biochemical and Physiological Effects:
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to reduce pain and inflammation. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea is its selectivity for FAAH inhibition, which allows for increased levels of endocannabinoids without affecting other enzymes or neurotransmitters. However, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has a short half-life, which can limit its effectiveness in vivo.
Future Directions
Future research on N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea could focus on its potential therapeutic applications in the treatment of pain, anxiety, and inflammation. Additionally, research could focus on improving the solubility and half-life of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea to increase its effectiveness in vivo. Further studies could also investigate the potential side effects of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea and its interactions with other drugs. Finally, research could explore the potential of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea as a tool for studying the endocannabinoid system and its role in pain and anxiety regulation.
Scientific Research Applications
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea has been extensively studied for its potential therapeutic properties, particularly in the treatment of pain, anxiety, and inflammation. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate pain, mood, and appetite. Inhibition of FAAH by N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea leads to increased levels of endocannabinoids, which can alleviate pain and anxiety.
properties
IUPAC Name |
1-methyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-7-6-8-14(11-13)17-20-16(24-21-17)12-22(2)18(23)19-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURSZIVDGXZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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